Spaglumic Acid

Description

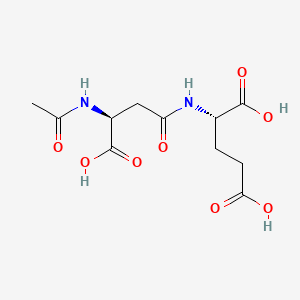

Structure

2D Structure

Properties

IUPAC Name |

(2S)-2-[[(3S)-3-acetamido-3-carboxypropanoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O8/c1-5(14)12-7(11(20)21)4-8(15)13-6(10(18)19)2-3-9(16)17/h6-7H,2-4H2,1H3,(H,12,14)(H,13,15)(H,16,17)(H,18,19)(H,20,21)/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUCKKCMJTSNWCU-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0045385 | |

| Record name | N-Acetyl-L-aspartyl-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4910-46-7 | |

| Record name | Spaglumic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4910-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spaglumic acid [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004910467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spaglumic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08835 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-Acetyl-L-aspartyl-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SPAGLUMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X81L78B3RB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Spaglumic acid mechanism of action in neurons

An In-depth Technical Guide on the Core Mechanism of Action of Spaglumic Acid in Neurons

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound, known endogenously as N-acetylaspartylglutamate (NAAG), is the third most abundant neurotransmitter in the mammalian central nervous system and plays a critical role as a neuromodulator.[1][2] Its primary mechanism of action revolves around its function as a selective agonist for the presynaptic metabotropic glutamate receptor 3 (mGluR3).[3][4] Activation of this Gi/Go-coupled receptor initiates a signaling cascade that inhibits adenylyl cyclase, leading to reduced intracellular cyclic adenosine monophosphate (cAMP) levels.[1][4] The principal outcome of this pathway is the presynaptic inhibition of neurotransmitter release, most notably that of glutamate.[2][3][5] This function positions this compound as a key regulator of synaptic transmission, providing a crucial negative feedback loop to prevent glutamate-induced excitotoxicity.[3] Its synthesis from N-acetyl-aspartate (NAA) and glutamate, and its rapid degradation by the glial enzyme Glutamate Carboxypeptidase II (GCPII), are critical for modulating its synaptic availability and action.[2][3] Understanding this mechanism is vital for developing therapeutic strategies targeting neurological and psychiatric disorders where glutamatergic dysregulation is implicated.[1][3]

Core Signaling Pathway of this compound (NAAG)

The primary neuronal mechanism of this compound is initiated by its binding to the mGluR3 receptor, which is predominantly located on presynaptic terminals.[3][6]

-

Receptor Binding and G-Protein Activation: As a selective agonist, this compound binds to and activates mGluR3. This receptor is coupled to the Gi/Go family of inhibitory G-proteins.[1][7]

-

Inhibition of Adenylyl Cyclase: Upon activation, the Gαi/o subunit of the G-protein dissociates and inhibits the enzyme adenylyl cyclase.[4]

-

Reduction of cAMP: The inhibition of adenylyl cyclase leads to a decrease in the synthesis of the second messenger cAMP from ATP.[1]

-

Modulation of Downstream Effectors: Reduced cAMP levels lead to decreased activity of cAMP-dependent protein kinases (e.g., Protein Kinase A - PKA). This alteration in kinase activity is believed to modulate the function of proteins involved in the synaptic vesicle release machinery.[8]

-

Inhibition of Glutamate Release: The ultimate consequence of this signaling cascade is a reduction in the calcium-dependent release of glutamate from the presynaptic terminal.[4][5][9] This acts as a negative feedback mechanism, particularly at synapses experiencing high levels of activity.[5]

Caption: this compound (NAAG) signaling cascade at the presynaptic terminal.

The Synaptic Lifecycle of this compound (NAAG)

The concentration and activity of this compound in the synapse are tightly regulated by its synthesis, release, and rapid enzymatic degradation. Some evidence also points to a role as a retrograde messenger, released from the postsynaptic neuron to act on the presynaptic terminal.[3]

-

Synthesis: this compound is synthesized within neurons from N-acetyl-aspartate (NAA) and glutamate. This reaction is catalyzed by NAAG synthetase enzymes.[3][9]

-

Vesicular Packaging & Release: It is packaged into synaptic vesicles and released into the synaptic cleft in a calcium-dependent manner, often co-released with classical neurotransmitters like glutamate.[2][9]

-

Receptor Activation: Once in the synaptic cleft, it activates presynaptic mGluR3 receptors to inhibit further neurotransmitter release.[2]

-

Degradation: this compound has a short half-life in the synapse due to rapid hydrolysis by Glutamate Carboxypeptidase II (GCPII).[2][3] GCPII is a membrane-bound enzyme located primarily on astrocytes.[3]

-

Recycling: GCPII cleaves this compound back into its constituent parts: NAA and glutamate, which are then taken up by glial cells and neurons for recycling.[2]

Caption: The synaptic lifecycle of this compound (NAAG).

Quantitative Data

The following table summarizes key quantitative values associated with this compound and related compounds at group II metabotropic glutamate receptors. Data for this compound itself is often presented in the context of its endogenous concentrations.

| Parameter | Compound | Receptor Target | Value | Reference |

| Endogenous Concentration | This compound (NAAG) | Central Nervous System | µM to mM range | [3] |

| Agonist Potency (EC50) | 2R,4R-APDC | mGluR2 / mGluR3 | 0.3–0.4 µM | [6] |

| Agonist Potency (EC50) | L-CCG-I | mGluR2 / mGluR3 | 0.1–0.9 µM | [6] |

| Agonist Potency (EC50) | LY354740 | mGluR2 / mGluR3 | Potent Agonist | [6] |

| Agonist Potency (EC50) | LY379268 | mGluR2 / mGluR3 | Potent Agonist | [6] |

Note: EC50 values represent the concentration of an agonist that gives half-maximal response. 2R,4R-APDC, L-CCG-I, LY354740, and LY379268 are potent and selective group II mGluR agonists frequently used to study the pathways activated by this compound.

Key Experimental Protocols

Protocol: Whole-Cell Patch-Clamp Recording to Measure Presynaptic Inhibition

This protocol is designed to assess the effect of this compound or a mGluR3 agonist on presynaptic glutamate release by measuring changes in spontaneous excitatory postsynaptic currents (sEPSCs) in a postsynaptic neuron.

Objective: To determine if activation of mGluR3 by this compound reduces the frequency of sEPSCs, indicating presynaptic inhibition.

Methodology:

-

Slice Preparation: Prepare acute brain slices (e.g., hippocampus or cortex) from a rodent model. Slices (300-400 µm thick) are maintained in artificial cerebrospinal fluid (aCSF) continuously bubbled with 95% O2 / 5% CO2.

-

Cell Identification: Identify a target postsynaptic neuron (e.g., a CA1 pyramidal neuron) under a microscope with differential interference contrast optics.

-

Whole-Cell Recording:

-

Establish a whole-cell patch-clamp configuration on the target neuron.

-

Use a pipette solution containing (in mM): 135 K-gluconate, 5 HEPES, 3 MgCl2, 5 EGTA, 2 Na2ATP, 0.3 Na3GTP, and 4 NaCl (pH 7.3).[10]

-

Clamp the neuron at a holding potential of -70 mV to record inward sEPSCs.

-

-

Baseline Recording: Record sEPSCs for a stable baseline period (5-10 minutes) in normal aCSF.

-

Drug Application: Perfuse the slice with aCSF containing the mGluR3 agonist (e.g., 10 µM 2R,4R-APDC) or a GCPII inhibitor (to increase endogenous this compound levels) for 10-15 minutes.[4][6]

-

Washout: Perfuse the slice with normal aCSF to wash out the drug and record recovery.

-

Data Analysis: Analyze the frequency and amplitude of sEPSCs before, during, and after drug application. A significant decrease in sEPSC frequency with no change in amplitude is indicative of a presynaptic mechanism of action.

Caption: Workflow for an electrophysiology experiment testing presynaptic inhibition.

Conclusion and Therapeutic Implications

The mechanism of action of this compound (NAAG) as a selective agonist at presynaptic mGluR3 receptors establishes it as a fundamental neuromodulator for maintaining synaptic homeostasis. By activating an inhibitory G-protein pathway, it effectively dampens the release of glutamate, thereby protecting neurons from the damaging effects of overexcitation.[3][11] This neuroprotective role makes the this compound-mGluR3 signaling pathway a highly attractive target for drug development. Therapeutic strategies aimed at enhancing endogenous this compound signaling, primarily through the inhibition of its degrading enzyme GCPII, hold significant promise for treating a range of conditions, including traumatic brain injury, schizophrenia, pain, and neurodegenerative diseases like Alzheimer's and Parkinson's disease.[1][3] Further research into selective mGluR3 activators and GCPII inhibitors will be crucial for translating the neuroprotective potential of this pathway into clinical applications.

References

- 1. N-Acetylaspartylglutamic acid - Wikipedia [en.wikipedia.org]

- 2. A Role for N-Acetylaspartylglutamate (NAAG) and mGluR3 in Cognition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-Acetyl-Aspartyl-Glutamate in Brain Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of N-Acetylaspartylglutamate (NAAG) Peptidase Inhibition on Release of Glutamate and Dopamine in Prefrontal Cortex and Nucleus Accumbens in Phencyclidine Model of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Presynaptic inhibition of glutamate release by neuropeptides: use-dependent synaptic modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. The Activation of Metabotropic Glutamate Receptors Protects Nerve Cells from Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Palmitoylethanolamide inhibits glutamate release in rat cerebrocortical nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. N-Acetylaspartylglutamate Synthetase II Synthesizes N-Acetylaspartylglutamylglutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Tonic Control of Secretory Acid Sphingomyelinase Over Ventral Hippocampal Synaptic Transmission and Neuron Excitability [frontiersin.org]

- 11. What is the mechanism of this compound? [synapse.patsnap.com]

The Role of Spaglumic Acid (N-Acetyl-Aspartyl-Glutamate) in Glutamatergic Neurotransmission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spaglumic acid, chemically identified as N-acetyl-aspartyl-glutamate (NAAG), is an endogenous dipeptide that is the third most abundant neurotransmitter in the mammalian central nervous system. It plays a significant modulatory role in glutamatergic neurotransmission, a fundamental process for excitatory signaling in the brain. Dysregulation of the glutamatergic system is implicated in a host of neurological and psychiatric disorders, positioning modulators like this compound as molecules of significant therapeutic interest. This technical guide provides an in-depth overview of the core mechanisms of this compound, focusing on its interactions with glutamate receptors, the resultant signaling cascades, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action

This compound exerts its primary influence on glutamatergic neurotransmission through a dual mechanism of action, predominantly acting as a selective agonist at the metabotropic glutamate receptor 3 (mGluR3) and secondarily as a weak antagonist at the N-methyl-D-aspartate (NMDA) receptor.

Primary Target: Metabotropic Glutamate Receptor 3 (mGluR3) Agonism

This compound is a selective agonist for mGluR3, a Group II metabotropic glutamate receptor.[1][2][3] These receptors are G-protein coupled receptors (GPCRs) linked to inhibitory G-proteins (Gi/o). mGluR3s are strategically located on presynaptic terminals, where their activation leads to a reduction in the release of glutamate.[4][5] This function is crucial for maintaining synaptic homeostasis and preventing excitotoxicity. By activating these presynaptic autoreceptors, this compound effectively dampens excessive glutamatergic signaling. The activation of mGluR3 by this compound initiates an intracellular signaling cascade that inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[3][5] This reduction in cAMP can subsequently modulate the activity of various downstream effectors, including protein kinase A (PKA) and ion channels, ultimately leading to the inhibition of neurotransmitter release.

Secondary Target: NMDA Receptor Antagonism

In addition to its primary role at mGluR3, this compound also functions as a weak antagonist at NMDA receptors.[6] The NMDA receptor is an ionotropic glutamate receptor critical for synaptic plasticity, learning, and memory. However, its overactivation can lead to excessive calcium influx and subsequent neuronal cell death, a phenomenon known as excitotoxicity. This compound's antagonistic action at the NMDA receptor, although less potent than its agonism at mGluR3, contributes to its neuroprotective profile by mitigating glutamate-induced excitotoxicity.

Quantitative Data

The following table summarizes the quantitative data regarding the binding affinities and potency of this compound (NAAG) at its primary and secondary receptor targets.

| Receptor Target | Parameter | Value | Species | Assay Conditions | Reference |

| mGluR3 | EC50 | 11–100 µM | Not Specified | Dependent on assay conditions | [7] |

| mGluR3 | IC50 | < 5 µM | Not Specified | Displacement of LY354740 | [7] |

| NMDA Receptor | EC50 | 666 µM | Not Specified | Agonist activity | [7] |

| NMDA Receptor | IC50 | 8.8 µM | Not Specified | Displacement of CGS-19755 | [8] |

Signaling Pathways

The signaling pathway initiated by the binding of this compound to the mGluR3 receptor is a key aspect of its modulatory function in glutamatergic neurotransmission.

References

- 1. N-Acetylaspartylglutamate (NAAG) IS an agonist at mGluR3 in Vivo and in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-acetylaspartylglutamate selectively activates mGluR3 receptors in transfected cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NAAG inhibits KCl-induced [(3)H]-GABA release via mGluR3, cAMP, PKA and L-type calcium conductance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. NAAG, NMDA receptor and psychosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-Acetyl-Aspartyl-Glutamate in Brain Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Discovery and Neurobiological History of N-acetyl-L-aspartyl-L-glutamic acid: A Technical Guide

Foreword: This technical guide provides a comprehensive overview of the discovery, history, and core experimental methodologies related to N-acetyl-L-aspartyl-L-glutamic acid (NAAG), the third most abundant neurotransmitter in the mammalian nervous system. It is intended for researchers, scientists, and drug development professionals engaged in neuroscience and pharmacology.

Discovery and Initial Characterization

N-acetyl-L-aspartyl-L-glutamic acid (NAAG) was first identified in 1965 by Curatolo, D'arcangelo, Lino, and Brancati in the nervous tissue of rabbits and horses.[1][2][3] Their initial investigation involved chromatographic analysis of brain extracts, which revealed a novel acidic, ninhydrin-negative compound.[2][3] For nearly two decades following its discovery, NAAG was largely considered a metabolic intermediate rather than a neurotransmitter.[1] This was due in part to the prevailing view at the time that neuropeptides did not function as neurotransmitters and because early studies did not show a direct effect of NAAG on membrane potential.[1]

The Paradigm Shift: Recognition as a Neurotransmitter

The mid-1980s marked a turning point in the understanding of NAAG's function. A growing body of evidence began to emerge that satisfied the classical criteria for a neurotransmitter. Key findings demonstrated that NAAG is:

-

Concentrated in neurons: Immunohistochemical studies revealed the localization of NAAG within neuronal cell bodies and processes.

-

Packaged in synaptic vesicles: Electron microscopy studies identified NAAG within synaptic vesicles, suggesting a role in synaptic transmission.

-

Released in a calcium-dependent manner: Depolarization of neuronal preparations was shown to evoke the release of NAAG in a process dependent on the influx of extracellular calcium.[1]

-

Subject to enzymatic hydrolysis in the synaptic space: The discovery of specific peptidases that hydrolyze NAAG in the synapse provided a mechanism for signal termination.[1]

This accumulation of evidence firmly established NAAG as a significant player in synaptic communication.

Physicochemical and Pharmacological Properties

NAAG is a dipeptide composed of N-acetyl-L-aspartic acid (NAA) and L-glutamic acid. Its acidic nature is conferred by its three carboxyl groups.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆N₂O₈ | General Chemical Databases |

| Molar Mass | 304.25 g/mol | General Chemical Databases |

| Primary Receptor | Metabotropic glutamate receptor 3 (mGluR3) | [1] |

| Receptor Action | Selective Agonist | [1] |

Neurobiology of NAAG

Synthesis and Metabolism

NAAG is synthesized from its precursors, N-acetylaspartate (NAA) and glutamate, by the enzyme NAAG synthetase.[1] This process is unique among neuropeptides as it is not a product of post-translational processing of a larger precursor protein.[1] The activity of NAAG synthetase is primarily localized to neurons.[1]

Following its release into the synaptic cleft, NAAG's action is terminated by enzymatic degradation. This is primarily carried out by glutamate carboxypeptidase II (GCPII), also known as N-acetylated alpha-linked acidic dipeptidase (NAALADase), and to a lesser extent, glutamate carboxypeptidase III (GCPIII).[1] These enzymes hydrolyze NAAG into NAA and glutamate.[1]

Signaling Pathway

NAAG exerts its primary physiological effects through the activation of the metabotropic glutamate receptor type 3 (mGluR3), a Group II mGluR.[1] The activation of mGluR3 by NAAG initiates a G-protein coupled signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) and cyclic GMP (cGMP) levels.[1] This signaling pathway is predominantly presynaptic and its activation typically leads to a reduction in the release of other neurotransmitters, including glutamate.

Quantitative Data

The concentration of NAAG varies significantly across different regions of the central nervous system. Additionally, the kinetics of the primary enzyme responsible for its degradation, GCPII, have been characterized.

Table 1: Regional Distribution of NAAG in the Rat Brain

| Brain Region | NAAG Concentration (nmol/mg protein) |

| Spinal Cord | ~23 |

| Frontal Cortex | Not specified, but lower than spinal cord |

| Pituitary | ~2 |

Source: Data compiled from a review by Morland & Nordengen (2022) as cited in a search result.[4]

Table 2: Kinetic Parameters of Glutamate Carboxypeptidase II (GCPII)

| Parameter | Value | Source |

| Km for NAAG | 130 nM | Rojas et al., 2002 |

| kcat | 4 s⁻¹ | Rojas et al., 2002 |

| kcat/Km | 3 x 10⁷ M⁻¹s⁻¹ | Rojas et al., 2002 |

Key Experimental Protocols

This section outlines the general methodologies for seminal experiments in NAAG research.

Quantification of NAAG by High-Performance Liquid Chromatography (HPLC)

A common method for the quantification of NAAG in brain tissue involves anion-exchange HPLC.

Experimental Workflow:

Methodology:

-

Tissue Preparation: Brain tissue is homogenized in a suitable buffer and deproteinized, often using an acid precipitation method.

-

Removal of Primary Amines: The tissue extract is passed through an AG-50 cation exchange resin to remove primary amines that could interfere with the analysis.[5]

-

HPLC Analysis: The eluate is injected into an anion-exchange HPLC column.

-

Elution: NAAG is eluted using a phosphate buffer.[5]

-

Detection: The eluted NAAG is detected using a UV detector.

-

Quantification: The concentration of NAAG is determined by comparing the peak area to that of a known standard.

Immunohistochemical Localization of NAAG

Immunohistochemistry (IHC) is used to visualize the distribution of NAAG in brain tissue sections.

Methodology:

-

Tissue Fixation: Brain tissue is fixed, typically by perfusion with a fixative solution containing paraformaldehyde.

-

Sectioning: The fixed tissue is sectioned using a cryostat or vibratome.

-

Antigen Retrieval: In some protocols, an antigen retrieval step (e.g., heat-induced epitope retrieval) may be necessary to unmask the antigenic sites.

-

Blocking: Non-specific antibody binding is blocked by incubating the sections in a solution containing normal serum and a detergent like Triton X-100.

-

Primary Antibody Incubation: The sections are incubated with a primary antibody raised against NAAG.

-

Secondary Antibody Incubation: A labeled secondary antibody that binds to the primary antibody is applied. The label can be a fluorophore for fluorescence microscopy or an enzyme (e.g., horseradish peroxidase) for chromogenic detection.

-

Detection: The signal is visualized using an appropriate microscopy technique.

-

Counterstaining: A counterstain (e.g., DAPI or hematoxylin) is often used to visualize cell nuclei.

Measurement of Calcium-Dependent Release of NAAG

The release of NAAG from brain slices upon depolarization can be measured to demonstrate its neurotransmitter-like properties.

Methodology:

-

Brain Slice Preparation: Acute brain slices are prepared from the region of interest using a vibratome. Slices are maintained in oxygenated artificial cerebrospinal fluid (aCSF).

-

Pre-incubation with Radiolabeled Precursor (Optional): Slices can be pre-incubated with a radiolabeled precursor of NAAG to facilitate detection of its release.

-

Perfusion and Stimulation: Slices are placed in a perfusion chamber and continuously superfused with aCSF. To induce depolarization, the concentration of potassium chloride (KCl) in the aCSF is increased, or a depolarizing agent like veratridine is added.

-

Calcium Dependence: To confirm that release is calcium-dependent, a parallel experiment is conducted in a calcium-free aCSF containing a calcium chelator like EGTA.

-

Sample Collection: Perfusate fractions are collected at regular intervals before, during, and after stimulation.

-

Analysis: The concentration of NAAG in the collected fractions is quantified using HPLC or by measuring radioactivity if a radiolabeled precursor was used.

Conclusion

The journey of N-acetyl-L-aspartyl-L-glutamic acid from an obscure brain peptide to a recognized major neurotransmitter exemplifies the dynamic nature of neuroscience research. Its discovery by Curatolo and colleagues in 1965 laid the groundwork for decades of investigation that have elucidated its synthesis, metabolism, and crucial role in synaptic signaling through the mGluR3 receptor. The experimental protocols outlined in this guide provide a foundation for further exploration of NAAG's function in both health and disease, with significant potential for the development of novel therapeutics targeting the glutamatergic system. While much has been learned, areas such as the detailed kinetics of NAAG synthetase remain to be fully characterized, offering exciting avenues for future research.

References

- 1. N-Acetylaspartylglutamic acid - Wikipedia [en.wikipedia.org]

- 2. DISTRIBUTION OF N-ACETYL-ASPARTIC AND N-ACETYL-ASPARTYL-GLUTAMIC ACIDS IN NERVOUS TISSUE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. madbarn.com [madbarn.com]

- 4. researchgate.net [researchgate.net]

- 5. N-acetyl-aspartyl-glutamate: regional levels in rat brain and the effects of brain lesions as determined by a new HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Spaglumic Acid

For Researchers, Scientists, and Drug Development Professionals

Spaglumic acid, also known as N-acetyl-L-aspartyl-L-glutamate (NAAG), is the most abundant peptide neurotransmitter in the mammalian nervous system.[1] It plays a significant role as a neuromodulator of glutamatergic synapses by activating the presynaptic metabotropic glutamate receptor 3 (mGluR3).[2] Due to its neuroprotective properties and involvement in various neurological conditions, the synthesis and purification of this compound are of considerable interest to the scientific and pharmaceutical communities. This technical guide provides a comprehensive overview of the primary methods for its synthesis and purification, complete with experimental protocols and quantitative data to support research and development efforts.

Synthesis of this compound

This compound can be synthesized through both chemical and enzymatic methods. The choice of method often depends on the desired scale, purity requirements, and the specific isomer of interest. This compound is the β-aspartyl isoform of N-acetyl-L-aspartyl-L-glutamate.[3]

Chemical Synthesis: One-Pot Method

A concise one-pot synthesis for α- and β-spaglumic acids has been developed, offering an efficient route to the target compound.[3] This method involves the ultrasound-promoted acetylation of L-aspartic acid, followed by dehydration to form an anhydride intermediate. This intermediate is then condensed with a protected L-glutamic acid ester, and a final deprotection step yields the mixture of α- and β-isomers.

-

Acetylation and Dehydration: L-aspartic acid is suspended in a suitable solvent (e.g., acetic anhydride) and subjected to ultrasonication to promote N-acetylation. The reaction mixture is then heated to induce dehydration, forming N-acetyl-L-aspartic anhydride.

-

Condensation: L-glutamic acid dibenzyl ester is added to the reaction mixture. The anhydride intermediate reacts with the amino group of the glutamate ester to form the protected dipeptide.

-

Hydrogenolysis (Deprotection): The benzyl ester protecting groups are removed by catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst) to yield a mixture of N-acetyl-α-L-aspartyl-L-glutamate and N-acetyl-β-L-aspartyl-L-glutamate (this compound).

-

Purification: The resulting mixture of isomers is then separated using purification techniques as described in the purification section of this guide.

A detailed, step-by-step protocol with specific reagents, quantities, and reaction conditions would be required for laboratory implementation and is typically found in primary research articles and patents.

Enzymatic Synthesis

The biological synthesis of this compound is catalyzed by the enzyme N-acetylaspartylglutamate synthetase (NAAGS).[4][5] This enzyme facilitates the ATP-dependent condensation of N-acetyl-L-aspartate (NAA) and L-glutamate.[1][4] There are two known isoforms of this enzyme, NAAGS-I and NAAGS-II, encoded by the Rimklb and Rimkla genes, respectively.[6][7][8] This method offers high stereospecificity, yielding the biologically active L-isomer of this compound.

-

Enzyme Preparation: Recombinant NAAG synthetase (either NAAGS-I or NAAGS-II) is expressed in a suitable host system (e.g., E. coli or HEK293T cells) and purified using standard protein purification techniques (e.g., affinity chromatography).[9]

-

Reaction Setup: The enzymatic reaction is typically carried out in a buffered solution (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.4) containing the purified NAAG synthetase, N-acetyl-L-aspartate (NAA), L-glutamate, and ATP as the energy source.[6]

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) to allow for the enzymatic conversion of the substrates to this compound.[6]

-

Reaction Quenching and Product Isolation: The reaction is stopped, often by the addition of an organic solvent like methanol. The product, this compound, is then isolated from the reaction mixture using chromatographic techniques.

| Parameter | Chemical Synthesis (One-Pot) | Enzymatic Synthesis |

| Starting Materials | L-aspartic acid, Acetic anhydride, L-glutamic acid dibenzyl ester | N-acetyl-L-aspartate (NAA), L-glutamate, ATP |

| Catalyst/Enzyme | Ultrasound, Heat | N-acetylaspartylglutamate synthetase (NAAGS) |

| Key Steps | Acetylation, Dehydration, Condensation, Hydrogenolysis | Enzyme-catalyzed condensation |

| Stereocontrol | Can produce a mixture of isomers (α and β) that require separation. | Highly stereospecific, producing the desired L-isomer. |

| Purity | Dependent on the efficiency of the purification steps. | Generally high due to enzyme specificity. |

| Yield | Quantitative data is not readily available in the public domain. | Quantitative data is not readily available in the public domain. |

Table 1: Comparison of Chemical and Enzymatic Synthesis Methods for this compound.

Purification of this compound

The purification of this compound is a critical step, particularly for the chemical synthesis route which produces a mixture of α and β isomers. The primary methods employed are ion-exchange chromatography and high-performance liquid chromatography (HPLC).

Anion-Exchange Chromatography

Anion-exchange chromatography is a powerful technique for separating the α and β isomers of this compound.[3] This method separates molecules based on their net negative charge. Since the two isomers have different spatial arrangements of their carboxyl groups, they exhibit different affinities for the positively charged stationary phase of the anion-exchange column.

-

Column and Resin Selection: A strong anion-exchange resin is typically used, packed into a suitable chromatography column.

-

Equilibration: The column is equilibrated with a low ionic strength buffer at a specific pH. For acidic peptides like this compound, a pH between 6 and 10 is generally suitable for anion-exchange.

-

Sample Loading: The crude mixture of this compound isomers, dissolved in the equilibration buffer, is loaded onto the column.

-

Elution: The bound isomers are eluted using a gradient of increasing ionic strength (e.g., a linear gradient of sodium chloride) or by changing the pH of the eluent. The different isomers will elute at different salt concentrations or pH values due to their varying charge characteristics.[10]

-

Fraction Collection and Analysis: Fractions are collected and analyzed (e.g., by HPLC) to identify those containing the pure this compound (β-isomer).

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is widely used for both the purification and analysis of this compound.[11] In preparative HPLC, larger columns are used to handle higher sample loads.

-

Column and Mobile Phase Selection: A C18 reversed-phase column is commonly used. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).

-

Method Development: An analytical-scale HPLC method is first developed to achieve good separation of this compound from impurities and its α-isomer.

-

Scaling Up: The analytical method is then scaled up to a preparative scale by increasing the column diameter and flow rate, and adjusting the gradient profile accordingly.

-

Purification and Fraction Collection: The crude sample is injected onto the preparative column, and fractions corresponding to the this compound peak are collected.

-

Product Recovery: The collected fractions are typically lyophilized to remove the mobile phase and obtain the purified this compound.

| Parameter | Anion-Exchange Chromatography | Preparative Reversed-Phase HPLC |

| Principle | Separation based on net negative charge. | Separation based on hydrophobicity. |

| Stationary Phase | Positively charged resin (e.g., quaternary ammonium). | Nonpolar (e.g., C18 silica). |

| Mobile Phase | Aqueous buffers with varying ionic strength or pH. | Mixture of aqueous buffer and organic solvent. |

| Primary Use | Separation of α and β isomers. | High-resolution purification and final polishing. |

| Purity Achieved | High purity can be achieved depending on the resolution. | Typically >98% purity. |

Table 2: Comparison of Primary Purification Methods for this compound.

Conclusion

The synthesis and purification of this compound can be achieved through multiple routes, with the one-pot chemical synthesis and enzymatic synthesis being the most prominent methods. While chemical synthesis offers a direct approach, it necessitates a robust purification strategy, primarily centered around anion-exchange chromatography, to isolate the desired β-isomer. Enzymatic synthesis, on the other hand, provides inherent stereospecificity but requires the production and purification of the NAAG synthetase enzyme. The choice of methodology will ultimately be guided by the specific requirements of the research or drug development program, including scale, cost, and desired purity. Further optimization of these methods will continue to be an important area of research to enhance the availability of this critical neuropeptide for scientific investigation and therapeutic development.

References

- 1. N-Acetylaspartylglutamic acid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of alpha-, beta- and cyclic spaglumic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular Characterization of N-Acetylaspartylglutamate Synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular characterization of N-acetylaspartylglutamate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-Acetylaspartylglutamate Synthetase II Synthesizes N-Acetylaspartylglutamylglutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. N-acetylaspartylglutamate synthetase II synthesizes N-acetylaspartylglutamylglutamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. Simultaneous determination of N-acetylaspartylglutamate and N-acetylaspartate in rat brain homogenate using high-performance liquid chromatography with pre-column fluorescence derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological functions of Spaglumic acid in the central nervous system

An In-Depth Technical Guide to the Biological Functions of Spaglumic Acid in the Central Nervous System

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, known scientifically as N-acetylaspartylglutamate (NAAG), is the most abundant peptide neurotransmitter in the mammalian central nervous system (CNS).[1][2] It functions as a key neuromodulator, primarily at glutamatergic synapses, by selectively activating presynaptic metabotropic glutamate receptor 3 (mGluR3).[2][3] This interaction leads to a reduction in neurotransmitter release, conferring a neuroprotective effect against excitotoxicity.[2][3][4] NAAG is synthesized in neurons and its action is terminated by enzymatic degradation by glutamate carboxypeptidase II (GCPII) on glial cells.[3][5][6] Recent evidence also points to NAAG acting as a retrograde messenger, released from postsynaptic dendrites to modulate presynaptic activity.[3][7] Dysregulation of the NAAG/GCPII/mGluR3 system has been implicated in a range of neurological and psychiatric disorders, making it a compelling target for therapeutic intervention.[3][8] This guide provides a comprehensive overview of the core biological functions of this compound, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Core Functions and Signaling Pathways

This compound (NAAG) plays a multifaceted role in the CNS, acting primarily as a neuromodulator that fine-tunes synaptic transmission.

Primary Mechanism: mGluR3 Agonism and Presynaptic Inhibition

The principal effect of NAAG is the selective activation of the metabotropic glutamate receptor 3 (mGluR3), a Group II mGluR.[1][2] These receptors are predominantly located on presynaptic terminals.[1][9]

Signaling Cascade:

-

NAAG is co-released with primary neurotransmitters like glutamate during periods of high neuronal activity.[1][9]

-

It diffuses across the synaptic cleft to bind to presynaptic mGluR3.

-

mGluR3 is a Gi/o-coupled receptor. Its activation by NAAG leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][9][10]

-

This reduction in cAMP inhibits voltage-gated calcium channels, thereby decreasing Ca2+ influx into the presynaptic terminal.

-

The reduced intracellular calcium concentration inhibits the further release of neurotransmitters, creating a negative feedback loop that dampens excessive synaptic activity.[1][2][9]

References

- 1. N-Acetyl-Aspartyl-Glutamate in Brain Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Acetylaspartylglutamate (NAAG) IS an agonist at mGluR3 in Vivo and in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. RNA Based Antagonist of NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Retrograde signaling - Wikipedia [en.wikipedia.org]

- 8. Retrograde Tracing [labome.com]

- 9. A Role for N-Acetylaspartylglutamate (NAAG) and mGluR3 in Cognition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Spaglumic Acid: A Selective Agonist of the Metabotropic Glutamate Receptor 3 (mGluR3)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Spaglumic acid, also known as N-acetyl-L-aspartyl-L-glutamate (NAAG), is an endogenous dipeptide that is the most abundant peptide neurotransmitter in the mammalian central nervous system.[1][2] It exerts its neuromodulatory effects primarily through the selective activation of the metabotropic glutamate receptor 3 (mGluR3), a Group II mGluR.[1][3] As a Gi/o-coupled receptor, mGluR3 activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and subsequent modulation of downstream signaling pathways. This mechanism underlies the neuroprotective and regulatory functions attributed to this compound, making it a molecule of significant interest in the context of neurological and psychiatric disorders. This guide provides a comprehensive overview of this compound's pharmacology, supported by quantitative data, detailed experimental protocols, and visualizations of its signaling pathway and experimental workflows.

Introduction

Metabotropic glutamate receptors (mGluRs) are a family of G-protein coupled receptors that play a crucial role in modulating synaptic transmission and neuronal excitability. They are classified into three groups (I, II, and III) based on their sequence homology, pharmacology, and intracellular signaling mechanisms.[4] Group II, which includes mGluR2 and mGluR3, is coupled to Gi/o proteins and their activation inhibits adenylyl cyclase.[4]

This compound (NAAG) has been identified as an endogenous agonist with a notable selectivity for mGluR3 over other mGluR subtypes.[1][3] This selectivity presents a valuable pharmacological tool for elucidating the specific physiological roles of mGluR3 and offers a potential therapeutic avenue for conditions where modulation of glutamatergic signaling is desired.

Physicochemical Properties of this compound

This compound is a dipeptide composed of N-acetylaspartate and glutamate.[2] Its chemical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | (2S)-2-[[(2S)-2-(acetylamino)-3-carboxypropanoyl]amino]pentanedioic acid |

| Molecular Formula | C₁₁H₁₆N₂O₈ |

| Molecular Weight | 304.25 g/mol |

| CAS Number | 3106-85-2 |

| Synonyms | N-Acetyl-L-aspartyl-L-glutamate, NAAG, N-Acetylaspartylglutamic acid |

Pharmacological Profile

Binding Affinity and Potency

This compound demonstrates a high affinity and selective agonist activity at the mGluR3 receptor. The following table summarizes the quantitative data on its binding and functional potency.

| Receptor Subtype | Assay Type | Ligand | Parameter | Value | Reference |

| mGluR3 | Functional Assay (cAMP) | This compound (NAAG) | EC₅₀ | 11–100 µM | [2] |

| mGluR3 | Radioligand Displacement Assay ([³H]LY354740) | This compound (NAAG) | IC₅₀ | < 5 µM | [2] |

| mGluR3 | Functional Assay (Glycine Release) | This compound (NAAG) | EC₅₀ | ~50 fM | [5] |

| mGluR2 | Functional Assay | This compound (NAAG) | Activity | Inactive | [1][3] |

| mGluR1, mGluR4, mGluR5, mGluR6 | Functional Assay | This compound (NAAG) | Activity | Inactive | [3] |

| NMDA Receptor | Functional Assay | This compound (NAAG) | EC₅₀ | 666 µM | [2] |

Note: The EC₅₀ value for glycine release represents an indirect measure of mGluR3 activation and highlights the high potency of this compound in a biological system.

Selectivity

Studies utilizing transfected cell lines have demonstrated the remarkable selectivity of this compound for mGluR3. In cells expressing various mGluR subtypes, this compound selectively activated mGluR3, with no significant activity observed at mGluR1, mGluR2, mGluR4, mGluR5, or mGluR6.[3] This selectivity is crucial for its utility as a research tool and for its potential as a targeted therapeutic agent.

Mechanism of Action and Signaling Pathway

Activation of mGluR3 by this compound initiates a cascade of intracellular events characteristic of Gi/o-coupled receptors. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a reduction in intracellular cAMP levels.[6][7] This, in turn, can influence the activity of protein kinase A (PKA) and downstream effectors. Additionally, mGluR3 activation has been linked to the modulation of other signaling pathways, such as the PI3K/Akt pathway, which is implicated in cell survival and neuroprotection.[7][8]

Figure 1: mGluR3 Signaling Pathway.

Experimental Protocols

Forskolin-Stimulated cAMP Accumulation Assay

This functional assay is used to quantify the inhibitory effect of this compound on mGluR3-mediated adenylyl cyclase activity.

Objective: To determine the EC₅₀ of this compound at mGluR3 by measuring the inhibition of forskolin-stimulated cAMP production.

Materials:

-

CHO or HEK293 cells stably expressing human mGluR3.

-

Cell culture medium (e.g., DMEM/F12) with appropriate supplements.

-

Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA).

-

This compound (NAAG) stock solution.

-

Forskolin solution.

-

Phosphodiesterase inhibitor (e.g., IBMX).

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

-

Cell Culture: Plate mGluR3-expressing cells in 96-well plates and grow to confluency.

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

-

Assay: a. Wash the cells with assay buffer. b. Pre-incubate the cells with the phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 10-20 minutes at 37°C. c. Add the serially diluted this compound to the wells and incubate for 15-30 minutes at 37°C. d. Add a sub-maximal concentration of forskolin (e.g., 1-10 µM) to all wells (except for the basal control) to stimulate adenylyl cyclase. e. Incubate for 15-30 minutes at 37°C.

-

cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP detection kit.

-

Data Analysis: Plot the cAMP concentration against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.[9][10]

Figure 2: cAMP Accumulation Assay Workflow.

In Vivo Microdialysis for Glutamate Release

This protocol allows for the in vivo assessment of this compound's effect on neurotransmitter release in a specific brain region.

Objective: To measure the effect of local administration of this compound on extracellular glutamate levels in the rat hippocampus.

Materials:

-

Adult male Sprague-Dawley rats.

-

Stereotaxic apparatus.

-

Microdialysis probes (with appropriate molecular weight cut-off).

-

Syringe pump.

-

Fraction collector.

-

Artificial cerebrospinal fluid (aCSF).

-

This compound (NAAG) for perfusion.

-

HPLC system with fluorescence detection for glutamate analysis.

Procedure:

-

Surgery: Anesthetize the rat and place it in the stereotaxic frame. Implant a guide cannula targeting the hippocampus (e.g., CA1 region). Allow for a recovery period.[11]

-

Microdialysis Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula into the hippocampus of the freely moving rat.[11]

-

Perfusion and Baseline Collection: Perfuse the probe with aCSF at a low flow rate (e.g., 1 µL/min). After an equilibration period, collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).[11][12]

-

Drug Administration: Switch the perfusion medium to aCSF containing a known concentration of this compound. Continue to collect dialysate samples.

-

Sample Analysis: Analyze the glutamate concentration in the dialysate fractions using HPLC with pre-column derivatization and fluorescence detection.

-

Data Analysis: Express the glutamate concentrations as a percentage of the baseline average. Compare the glutamate levels during this compound perfusion to the baseline levels to determine the effect on glutamate release.[12][13]

Conclusion

This compound is a highly selective endogenous agonist of the mGluR3 receptor. Its ability to modulate glutamatergic neurotransmission through the inhibition of adenylyl cyclase makes it an invaluable tool for studying the physiological and pathophysiological roles of mGluR3. The detailed pharmacological data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting the this compound-mGluR3 system in various central nervous system disorders. The continued exploration of this pathway holds promise for the development of novel and targeted therapeutic strategies.

References

- 1. N-Acetylaspartylglutamate (NAAG) IS an agonist at mGluR3 in Vivo and in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Acetyl-Aspartyl-Glutamate in Brain Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-acetylaspartylglutamate selectively activates mGluR3 receptors in transfected cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. A Role for N-Acetylaspartylglutamate (NAAG) and mGluR3 in Cognition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reduced cAMP, Akt activation and p65-c-Rel dimerization: mechanisms involved in the protective effects of mGluR3 agonists in cultured astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. resources.revvity.com [resources.revvity.com]

- 11. Protocol for evaluating neuronal activity and neurotransmitter release following amyloid-beta oligomer injections into the rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. GABAergic modulation of hippocampal glutamatergic neurons: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Microdialysis as a tool for in vivo investigation of glutamate transport capacity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

Spaglumic Acid and its Interaction with NMDA Receptors: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spaglumic acid, also known as N-acetyl-l-aspartyl-glutamate (NAAG), is an endogenous peptide neurotransmitter abundant in the mammalian central nervous system. While its primary high-affinity target is the metabotropic glutamate receptor 3 (mGluR3), this compound also exhibits a low-potency interaction with N-methyl-D-aspartate (NMDA) receptors. This technical guide provides a comprehensive analysis of the available scientific literature on the interaction between this compound and NMDA receptors, focusing on quantitative data, experimental methodologies, and the proposed mechanisms of action. The data indicates that this compound acts as a weak agonist or antagonist at NMDA receptors, with its effects being context-dependent and significantly less potent than its action at mGluR3. This document aims to serve as a resource for researchers and drug development professionals interested in the nuanced pharmacology of this peptide.

Introduction

The N-methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel crucial for synaptic plasticity, learning, and memory.[1] Its dysregulation is implicated in numerous neurological and psychiatric disorders. This compound, or N-Acetyl-l-aspartyl-glutamate (NAAG), is a prevalent neuropeptide in the brain.[2][3] While its primary role is recognized as a selective agonist for the metabotropic glutamate receptor 3 (mGluR3), several studies have investigated its interaction with NMDA receptors.[3][4] This guide synthesizes the current understanding of this secondary interaction.

Quantitative Analysis of this compound Interaction with NMDA Receptors

The interaction of this compound with NMDA receptors is characterized by low potency. The available quantitative data from radioligand binding and electrophysiological studies are summarized below.

| Parameter | Value | Receptor Subtype/Assay Condition | Reference |

| IC50 | 8.8 µM | NMDA Receptor ([3H]CGS-19755 binding assay) | [5] |

| Effective Concentration | > 300 µM | Evoked inward currents in mouse spinal cord neurons | [6][7] |

| Antagonistic Concentration | 20 µM | Reduced NMDA-induced currents in rat hippocampal CA1 pyramidal neurons | [8] |

Mechanism of Action at the NMDA Receptor

Studies suggest that this compound's interaction with the NMDA receptor is complex and can manifest as either weak agonism or antagonism depending on the experimental conditions.

Antagonistic Action: In hippocampal pyramidal neurons, this compound at a concentration of 20 µM has been shown to reduce NMDA receptor-mediated synaptic currents. This antagonism appears to be non-competitive with respect to NMDA but can be overcome by increasing the concentration of the co-agonist glycine. This suggests that this compound may modulate the glycine binding site on the GluN1 subunit of the NMDA receptor.[8]

Agonistic Action: At higher concentrations (>300 µM), this compound can evoke inward currents in mouse spinal cord neurons. This effect is blocked by the specific NMDA receptor antagonist DL-2-amino-5-phosphonovaleric acid (AP5), indicating a direct, albeit weak, agonistic action at the NMDA receptor.[6][7] Fluctuation analysis of these currents revealed single-channel properties similar to those activated by NMDA itself.[6]

The following diagram illustrates the proposed points of interaction of this compound at the NMDA receptor.

Experimental Protocols

The investigation of this compound's effects on NMDA receptors has primarily utilized electrophysiological and radioligand binding assays.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion currents passing through NMDA receptors in individual neurons in response to the application of this compound and other ligands.

Objective: To characterize the agonistic or antagonistic effects of this compound on NMDA receptor-mediated currents.

Methodology:

-

Cell Preparation: Acute hippocampal slices or dissociated primary neurons are prepared from rodents.[8]

-

Recording Setup: A glass micropipette forms a high-resistance seal with the cell membrane, and the membrane patch is ruptured to allow for whole-cell recording. The cell is voltage-clamped at a holding potential (e.g., -70 mV).

-

Solution Application: NMDA and the co-agonist glycine are applied to the cell to evoke a baseline NMDA receptor-mediated current.

-

This compound Application: this compound is then co-applied with NMDA and glycine to observe any modulation of the current.

-

Data Analysis: Changes in the amplitude and kinetics of the NMDA current in the presence of this compound are measured and analyzed.

The following diagram outlines the workflow for a typical patch-clamp experiment.

Radioligand Binding Assay

This method is used to determine the binding affinity of this compound to the NMDA receptor.

Objective: To quantify the affinity of this compound for the NMDA receptor by measuring its ability to displace a radiolabeled ligand.

Methodology:

-

Membrane Preparation: Brain tissue is homogenized and centrifuged to prepare a membrane fraction rich in NMDA receptors.

-

Incubation: The membrane preparation is incubated with a radiolabeled NMDA receptor antagonist (e.g., [3H]CGS-19755) in the presence of varying concentrations of this compound.[5]

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration.

-

Quantification: The amount of radioactivity bound to the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

The workflow for a radioligand binding assay is depicted below.

Signaling Pathways

The direct downstream signaling pathways resulting from the interaction of this compound with NMDA receptors are not well-defined in the current literature, likely due to the low potency of this interaction. The neuroprotective effects of this compound are predominantly attributed to its activation of presynaptic mGluR3, which leads to a reduction in glutamate release.[9][10] This, in turn, would indirectly reduce the activation of NMDA receptors.

Activation of NMDA receptors typically leads to an influx of Ca2+, which can trigger a multitude of downstream signaling cascades, including the activation of kinases like CaMKII and ERK, and the transcription factor CREB.[11] Excessive activation can lead to excitotoxicity. Any weak agonistic or antagonistic effect of this compound at the NMDA receptor would theoretically modulate these pathways, but the physiological significance of this modulation in the presence of its potent mGluR3 activity remains to be fully elucidated.

The following diagram illustrates the established NMDA receptor signaling cascade that this compound would weakly modulate.

Conclusion

This compound (NAAG) demonstrates a dual interaction with glutamate receptors, acting as a potent agonist at mGluR3 and a weak modulator of NMDA receptors. The available evidence suggests that its effects on NMDA receptors are of low potency and can be either agonistic or antagonistic depending on the context. For researchers and drug development professionals, it is crucial to consider the primary action of this compound on mGluR3, as this is likely to be the dominant mechanism in vivo. The weak interaction with NMDA receptors, while mechanistically interesting, may have limited physiological or therapeutic relevance on its own. Further research is required to fully understand the conditions under which the NMDA receptor-mediated effects of this compound might become significant and to delineate the specific signaling consequences of this interaction.

References

- 1. NMDA receptor - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. NAAG, NMDA receptor and psychosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neurotoxicity of NAAG in vivo is sensitive to NMDA antagonists and mGluR II ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Interactions between N-acetylaspartylglutamate and AMPA, kainate, and NMDA binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jneurosci.org [jneurosci.org]

- 7. High concentrations of N-acetylaspartylglutamate (NAAG) selectively activate NMDA receptors on mouse spinal cord neurons in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. NAAG reduces NMDA receptor current in CA1 hippocampal pyramidal neurons of acute slices and dissociated neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. N-Acetyl-Aspartyl-Glutamate in Brain Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neuroprotection afforded by NAAG and NAALADase inhibition requires glial cells and metabotropic glutamate receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Role of NMDA Receptor-Mediated Glutamatergic Signaling in Chronic and Acute Neuropathologies - PMC [pmc.ncbi.nlm.nih.gov]

Endogenous Synthesis of Spaglumic Acid (N-Acetylaspartylglutamate) in the Brain: A Technical Guide

Abstract

Spaglumic acid, known scientifically as N-acetylaspartylglutamate (NAAG), is the most abundant peptide neurotransmitter in the mammalian central nervous system, present in concentrations ranging from high micromolar to low millimolar.[1][2][3] It plays a significant role as a neuromodulator, primarily by acting as a selective agonist at group II metabotropic glutamate receptors (mGluR3), which helps to regulate glutamate release.[4] This technical guide provides an in-depth overview of the endogenous synthesis of NAAG in the brain, presenting key quantitative data, detailed experimental methodologies for its study, and visual diagrams of the metabolic and experimental workflows. Understanding the synthesis of this critical neuropeptide is paramount for developing therapeutic strategies for neurological and psychiatric disorders where glutamatergic signaling is implicated.[1]

The NAAG Synthesis Pathway

The biosynthesis of NAAG is a unique enzymatic process in the nervous system, distinct from the ribosomal synthesis of most neuropeptides.[5] It is synthesized in neurons from its precursors, N-acetylaspartate (NAA) and glutamate, in an ATP-dependent condensation reaction.[1][3][4] This reaction is catalyzed by two identified NAAG synthetase enzymes:

-

NAAG Synthetase I (NAAGS-I): Encoded by the Rimklb gene.

-

NAAG Synthetase II (NAAGS-II): Encoded by the Rimkla gene.[6][7]

While both enzymes catalyze NAAG synthesis, they exhibit different expression patterns and may have distinct roles. For instance, in wild-type mice, NAAGS-II expression is most abundant in the brainstem and spinal cord.[6] Following its synthesis, NAAG is packaged into synaptic vesicles and released in a calcium-dependent manner.[4] Its action in the synaptic cleft is terminated by enzymatic degradation by glutamate carboxypeptidase II (GCPII), primarily located on astrocytes, which hydrolyzes NAAG back into NAA and glutamate.[1]

References

- 1. N-Acetyl-Aspartyl-Glutamate in Brain Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Molecular Characterization of N-Acetylaspartylglutamate Synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biosynthesis of NAAG by an enzyme-mediated process in rat central nervous system neurons and glia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mice deficient in the NAAG synthetase II gene Rimkla are impaired in a novel object recognition task - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-acetylaspartylglutamate synthetase II synthesizes N-acetylaspartylglutamylglutamate - PubMed [pubmed.ncbi.nlm.nih.gov]

Spaglumic Acid: A Deep Dive into its Role in Synaptic Plasticity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Spaglumic acid, also known as N-acetylaspartylglutamate (NAAG), is the most abundant peptide neurotransmitter in the mammalian central nervous system. It exhibits a dual role in neurotransmission, acting as a highly potent and selective agonist for the metabotropic glutamate receptor 3 (mGluR3) and as a weak agonist for N-methyl-D-aspartate (NMDA) receptors. This differential activity positions this compound as a critical modulator of synaptic plasticity, the fundamental process underlying learning and memory. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, its influence on long-term potentiation (LTP) and long-term depression (LTD), and its potential as a therapeutic agent for neurological and psychiatric disorders. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development in this promising area.

Introduction

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a cornerstone of neural function, enabling the brain to adapt to new information and experiences. Glutamate, the primary excitatory neurotransmitter in the brain, plays a pivotal role in synaptic plasticity, primarily through its interaction with ionotropic (e.g., NMDA receptors) and metabotropic glutamate receptors (mGluRs). This compound, an endogenous dipeptide, has emerged as a key modulator of glutamatergic signaling and, consequently, synaptic plasticity. Its selective activation of mGluR3, a receptor negatively coupled to adenylyl cyclase, provides a distinct mechanism for fine-tuning synaptic strength. This guide will delve into the molecular mechanisms, experimental evidence, and methodological considerations for studying the multifaceted role of this compound in synaptic plasticity.

Mechanism of Action of this compound

This compound's influence on synaptic plasticity stems from its differential affinity for two key glutamate receptors: mGluR3 and the NMDA receptor.

High-Affinity Agonism at mGluR3

This compound is a potent and selective agonist at the metabotropic glutamate receptor 3 (mGluR3).[1][2] mGluR3 is a Group II mGluR, which is a G-protein coupled receptor (GPCR) negatively coupled to adenylyl cyclase through the Gαi/o subunit. Activation of mGluR3 by this compound leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2] This reduction in cAMP subsequently leads to decreased activity of Protein Kinase A (PKA), a key enzyme involved in various cellular processes, including the phosphorylation of ion channels and transcription factors that regulate synaptic strength.[1]

Weak Agonism at NMDA Receptors

In contrast to its high potency at mGluR3, this compound is a weak agonist at NMDA receptors.[3][4] Inward currents through NMDA receptors can only be evoked at high micromolar concentrations of this compound (>300 µM), which are significantly higher than the concentrations required for mGluR3 activation.[3][5] The NMDA receptor is a ligand-gated ion channel critical for the induction of many forms of synaptic plasticity, particularly LTP. Its activation requires the binding of both glutamate and a co-agonist (glycine or D-serine) and the relief of a voltage-dependent magnesium block. The low potency of this compound at NMDA receptors suggests that its primary physiological role in modulating synaptic plasticity is mediated through mGluR3.

Quantitative Data on this compound's Receptor Activity

The following table summarizes the key quantitative parameters of this compound's interaction with mGluR3 and NMDA receptors.

| Receptor | Parameter | Value | Reference |

| mGluR2/3 | EC50 | ~50 fmol | [6] |

| NMDA Receptor | Activation Concentration | > 300 µM | [3][5] |

Table 1: Quantitative Receptor Activity of this compound. This table highlights the significant difference in potency of this compound at mGluR3 versus NMDA receptors, underscoring its selectivity for the metabotropic receptor under physiological conditions.

Role in Synaptic Plasticity

The activation of mGluR3 by this compound has significant implications for both long-term potentiation (LTP) and long-term depression (LTD), the two major forms of synaptic plasticity.

Modulation of Long-Term Potentiation (LTP)

LTP is a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. It is widely considered to be a cellular mechanism underlying learning and memory. The induction of NMDAR-dependent LTP typically involves a strong depolarization of the postsynaptic membrane, which relieves the Mg2+ block of the NMDA receptor, allowing for Ca2+ influx and the activation of downstream signaling cascades.

By activating presynaptic mGluR3, this compound can inhibit the release of glutamate.[2] This reduction in presynaptic glutamate release can dampen the level of postsynaptic depolarization, thereby raising the threshold for LTP induction. Furthermore, the decrease in postsynaptic cAMP and PKA activity, mediated by mGluR3 activation, can also contribute to the suppression of LTP.[1]

Involvement in Long-Term Depression (LTD)

LTD is a long-lasting reduction in the efficacy of synaptic transmission. Some forms of LTD are dependent on the activation of mGluRs. The activation of mGluR3 by this compound, leading to a reduction in cAMP and PKA activity, can favor cellular conditions that promote LTD.

Signaling Pathways

The following diagram illustrates the primary signaling pathway activated by this compound through mGluR3, leading to the modulation of synaptic plasticity.

Figure 1: this compound Signaling Pathway. Activation of presynaptic mGluR3 by this compound initiates a signaling cascade that modulates glutamate release and influences postsynaptic events.

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the role of this compound in synaptic plasticity.

Electrophysiology: Measuring LTP and LTD

Whole-cell patch-clamp and extracellular field potential recordings are standard techniques to measure synaptic plasticity in brain slices.

6.1.1. Induction of Long-Term Potentiation (LTP)

-

High-Frequency Stimulation (HFS): A common protocol involves delivering one or more high-frequency trains of stimuli (e.g., 100 Hz for 1 second) to presynaptic afferents.[7]

-

Theta-Burst Stimulation (TBS): This protocol mimics endogenous hippocampal theta rhythms and consists of bursts of high-frequency stimulation (e.g., 4 pulses at 100 Hz) repeated at a lower frequency (e.g., 5 Hz).[8]

-

Data Analysis: The magnitude of LTP is typically quantified by measuring the slope of the field excitatory postsynaptic potential (fEPSP). A significant and sustained increase in the fEPSP slope after the induction protocol is indicative of LTP.[9][10]

6.1.2. Induction of Long-Term Depression (LTD)

-

Low-Frequency Stimulation (LFS): LTD is often induced by prolonged low-frequency stimulation (e.g., 1-5 Hz for 10-15 minutes).[8]

-

Data Analysis: LTD is characterized by a sustained decrease in the fEPSP slope.[11]

Figure 2: Electrophysiology Workflow. A generalized workflow for studying LTP and LTD in brain slices.

Biochemical Assays

6.2.1. cAMP Measurement

-

Protocol: Cultured neurons or brain tissue are treated with this compound for a defined period. Cells are then lysed, and intracellular cAMP levels are measured using commercially available enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) kits.

6.2.2. Western Blotting for PKA Activity

-

Protocol: To assess PKA activity, the phosphorylation status of its downstream targets can be measured by Western blotting using phospho-specific antibodies.[12]

-

Sample Preparation: Treat cells or tissues with this compound. Lyse the samples in a buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation.

-

SDS-PAGE and Transfer: Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Antibody Incubation: Block the membrane (e.g., with bovine serum albumin in Tris-buffered saline with Tween 20) and incubate with a primary antibody specific for the phosphorylated form of a known PKA substrate (e.g., phospho-CREB). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Normalization: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein.

-

References

- 1. NAAG inhibits KCl-induced [(3)H]-GABA release via mGluR3, cAMP, PKA and L-type calcium conductance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-Acetylaspartylglutamate (NAAG) IS an agonist at mGluR3 in Vivo and in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jneurosci.org [jneurosci.org]

- 4. High concentrations of N-acetylaspartylglutamate (NAAG) selectively activate NMDA receptors on mouse spinal cord neurons in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Glycine release is regulated by metabotropic glutamate receptors sensitive to mGluR2/3 ligands and activated by N-acetylaspartylglutamate (NAAG) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Induction and maintenance of late-phase long-term potentiation in isolated dendrites of rat hippocampal CA1 pyramidal neurones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scientifica.uk.com [scientifica.uk.com]

- 9. pub.dzne.de [pub.dzne.de]

- 10. Quantitative analysis of long-term potentiation in the hippocampal dentate gyrus of the freely-moving 15-day-old rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]

Spaglumic Acid: A Technical Guide to its Modulation of Cellular Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spaglumic acid, also known as N-acetyl-L-aspartyl-L-glutamic acid (NAAG), is an endogenous dipeptide with multifaceted roles in cellular signaling. Primarily recognized for its selective agonism at the metabotropic glutamate receptor 3 (mGluR3), it also exhibits mast cell stabilizing properties. This technical guide provides a comprehensive overview of the cellular pathways modulated by this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling cascades. This document is intended to serve as a resource for researchers and professionals in drug development exploring the therapeutic potential of this compound in neurodegenerative diseases, inflammatory conditions, and allergic responses.

Core Cellular Targets and Mechanisms of Action

This compound exerts its biological effects through two primary and distinct mechanisms:

-

Selective Agonism of Metabotropic Glutamate Receptor 3 (mGluR3): As a selective agonist, this compound activates mGluR3, a G-protein coupled receptor (GPCR) predominantly coupled to the Gi/o signaling pathway.[1][2] This interaction is central to its neuroprotective and neuromodulatory effects. Activation of presynaptic mGluR3 leads to a decrease in the release of glutamate, thereby mitigating excitotoxicity.[1][3]

-

Mast Cell Stabilization: this compound is also classified as a mast cell stabilizer, suggesting its utility in allergic and inflammatory conditions.[4] This mechanism involves the inhibition of mast cell degranulation, preventing the release of histamine and other pro-inflammatory mediators. While the precise molecular interactions are not fully elucidated, it is thought to involve the modulation of calcium influx.

Quantitative Data on Cellular Modulation

The following tables summarize the available quantitative data regarding the interaction of this compound (NAAG) with its primary cellular targets.

Table 1: Metabotropic Glutamate Receptor 3 (mGluR3) Modulation by this compound (NAAG)

| Parameter | Value | Cell/System | Reference |

| EC50 | 11–100 µM | mGluR3-transfected cells | [1] |

| IC50 | < 5 µM | Displacement of LY354740 from mGluR3 | [1] |

EC50 (Half-maximal effective concentration) refers to the concentration of this compound that produces 50% of the maximal response. IC50 (Half-maximal inhibitory concentration) refers to the concentration that inhibits 50% of the binding of a known agonist.

Table 2: Mast Cell Stabilization by this compound

| Parameter | Value | Cell/System | Reference |

| IC50 | Data not available | Not applicable |